Metal Chelation Stability Constants
The stability constants (log K₁) of 1:1 complexes with Cu²⁺, Ni²⁺, Zn²⁺, and Co²⁺ were directly compared for cyclopropane-1,1-dicarboxylic acid (CPRDA), cyclopentane-1,1-dicarboxylic acid (CPEDA), and cyclohexane-1,1-dicarboxylic acid (CHEDA) [1]. The data reveal a consistent trend in complex stability as a function of ring size, with CPEDA occupying a middle ground that is chemically distinct from the smaller and larger ring analogs. This order is attributed to the optimal bite angle and steric relief provided by the five-membered cyclopentane ring [1].
| Evidence Dimension | 1:1 Metal Complex Stability Constant (log K₁) |
|---|---|
| Target Compound Data | CPEDA: Cu²⁺ = 4.28, Ni²⁺ = 2.86, Zn²⁺ = 2.92, Co²⁺ = 2.41 |
| Comparator Or Baseline | CPRDA: Cu²⁺ = 5.05, Ni²⁺ = 3.33, Zn²⁺ = 3.11, Co²⁺ = 2.96; CHEDA: Cu²⁺ = 3.72, Ni²⁺ = 2.38, Zn²⁺ = 2.63, Co²⁺ = 1.93 |
| Quantified Difference | CPEDA log K₁ values are intermediate between CPRDA and CHEDA for all four metal ions. For Cu²⁺, Δlog K₁ (CPEDA vs. CHEDA) = +0.56. |
| Conditions | Potentiometric titration, t = 25 ± 0.5°C, ionic strength I_c = 0.1 (NaClO₄) |
Why This Matters
The unique intermediate chelation strength of CPEDA enables predictable tuning of metal-binding in applications requiring a balance between complex stability and lability, a property not offered by the cyclopropane or cyclohexane analogs.
- [1] Ostacoli, G., et al. Potentiometric study of complexes of cyclopropane-1,1-dicarboxylic, cyclopentane-1,1-dicarboxylic and cyclohexane-1,1-dicarboxylic acids with some bivalent metal ions. Journal of Inorganic and Nuclear Chemistry, 1972, 34(5), 1633-1640. Table 2. View Source
